molecular formula C20H27N3O4 B14903446 tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate

tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate

Cat. No.: B14903446
M. Wt: 373.4 g/mol
InChI Key: UYCOTZWDDCUYJW-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

The synthesis of tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. The synthetic route often includes the protection of functional groups, formation of the piperidine ring, and subsequent functionalization. Reaction conditions may vary, but common steps include:

    Protection of Amino Groups: Using benzyloxycarbonyl (Cbz) as a protecting group.

    Formation of Piperidine Ring: Cyclization reactions to form the piperidine ring.

    Functionalization: Introduction of the cyanomethyl group and tert-butyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate can be compared to other piperidine derivatives, such as:

    tert-Butyl (2S,4S)-4-amino-2-(cyanomethyl)piperidine-1-carboxylate: Lacks the benzyloxycarbonyl group.

    tert-Butyl (2S,4S)-4-(((methoxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate: Contains a methoxycarbonyl group instead of benzyloxycarbonyl.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-(cyanomethyl)-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)23-12-10-16(13-17(23)9-11-21)22-18(24)26-14-15-7-5-4-6-8-15/h4-8,16-17H,9-10,12-14H2,1-3H3,(H,22,24)/t16-,17+/m0/s1

InChI Key

UYCOTZWDDCUYJW-DLBZAZTESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CC#N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CC#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.